
Confoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Confoline is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Confoline typically involves a series of organic reactions. One common method includes the condensation of specific aromatic compounds under controlled conditions. The reaction often requires a catalyst to facilitate the process and ensure high yield and purity.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that maintain precise temperature and pressure conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions: Confoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound is known to participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens and other nucleophiles are typical reagents in substitution reactions.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Confoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of specific diseases or as a drug delivery agent.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which Confoline exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological responses. The pathways involved in its action are complex and are the subject of ongoing research to fully elucidate its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Confoline is often compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:
Compound A: Known for its high reactivity but lower stability compared to this compound.
Compound B: Exhibits similar biological activity but with different molecular targets.
Compound C: Used in industrial applications but lacks the versatility of this compound in scientific research.
The uniqueness of this compound lies in its combination of stability, reactivity, and broad range of applications, making it a valuable compound in various fields of study.
Eigenschaften
CAS-Nummer |
76971-33-0 |
|---|---|
Molekularformel |
C17H21NO5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
[(1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C17H21NO5/c1-21-15-6-3-11(7-16(15)22-2)17(20)23-14-8-12-4-5-13(9-14)18(12)10-19/h3,6-7,10,12-14H,4-5,8-9H2,1-2H3/t12-,13+,14? |
InChI-Schlüssel |
KKWQKDSIGOIGIK-PBWFPOADSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C=O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
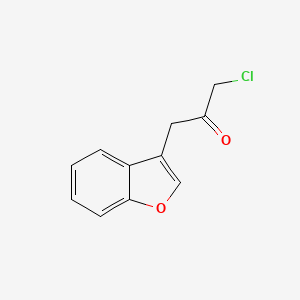
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
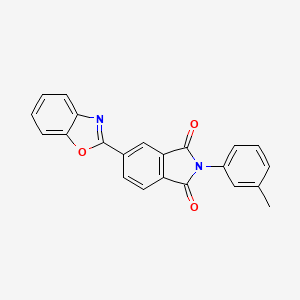
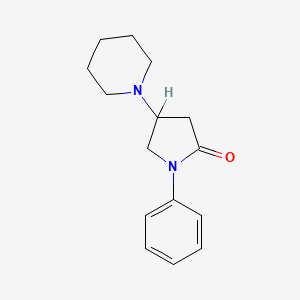
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
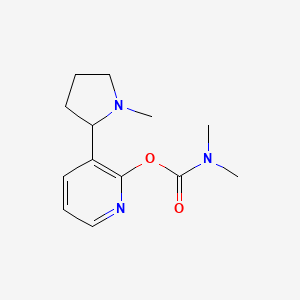
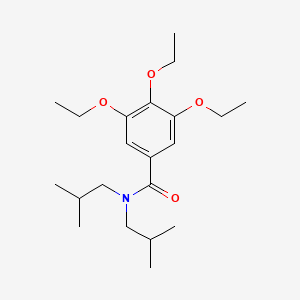

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)

